
5-(1H-吡唑-1-基甲基)-2-呋喃酰肼
描述
Synthesis Analysis
The synthesis of pyrazoline derivatives, which are structurally related to 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide, involves the cyclization of various -1-[2-(alkoxy)phenyl]-3-(furan-2-yl) prop-2-en-1-one with N-substituted phenyl hydrazine in the presence of acetic acid in ethanol. This process leads to the formation of novel compounds with potential antibacterial properties. The reaction is facilitated by the acidic environment, which likely promotes the formation of the hydrazone intermediate that subsequently cyclizes to form the pyrazoline core .
Molecular Structure Analysis
The molecular structures of the synthesized pyrazoline derivatives were elucidated using a combination of spectroscopic techniques, including infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and electrospray ionization mass spectrometry (ESI-MS). Elemental analyses were also performed to confirm the purity of the compounds. These techniques are essential for determining the structural features of the synthesized compounds, such as the substitution pattern on the pyrazoline ring and the nature of the functional groups attached to the furan moiety .
Chemical Reactions Analysis
The synthesis of related heterocyclic ensembles, such as [2-(1H-pyrazol-1-yl)thiazol-4-yl]furoxans, involves the condensation of (2-hydrazinylthiazol-4-yl)furoxan hydrobromides with linear 1,3-diketones. This reaction proceeds through the formation of a hydroxypyrazoline intermediate, which is a key step in the formation of the final heterocyclic product. The presence of the furoxan moiety, which acts as a nitric oxide donor, and the pharmacophoric pyrazolylthiazole fragment suggests that these compounds may have interesting pharmacological properties .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide are not detailed in the provided papers, the properties of similar compounds can be inferred. The pyrazoline derivatives synthesized in the first study likely exhibit characteristics typical of aromatic heterocycles, such as moderate to high stability and potential for varied biological activity. The antibacterial activity of these compounds was evaluated in vitro, and some derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, indicating that these compounds could serve as leads for the development of new antibacterial agents . The presence of the furoxan moiety in the compounds from the second study suggests that these compounds may also have vasodilatory properties due to the release of nitric oxide .
科学研究应用
生物医学应用
抗氧化剂和酶抑制剂活性: 含有吡唑、萘和吡唑啉/异恶唑啉部分的新型杂交体已证明具有有效的抗氧化剂活性,并且可有效作为 15-脂氧合酶 (15-LOX) 抑制剂。一些化合物表现出优异的自由基清除活性和 15-LOX 抑制效力,在 100 mg/kg 体重的剂量下显示出显着的体内抗氧化剂潜力。分子对接支持化合物作为抗氧化剂和酶抑制剂的潜力 (Ali 等人,2020).
抗抑郁特性:苯基-3-(噻吩-2-基)-4, 5-二氢-1H-吡唑-1-甲硫代酰胺表现出抗抑郁活性。具体而言,一种衍生物在强迫游泳和尾悬试验中显示出不动时间显着减少,表明其作为抗抑郁药物的潜在用途 (Mathew 等人,2014).
抗糖尿病药物:包括吡唑-3-酮在内的酸性唑类在糖尿病小鼠模型中显示出降低血糖活性的作用。它们代表了有前途的新型潜在抗糖尿病药物 (Kees 等人,1995).
抗炎和 COX-1/2 抑制:新型非酸性多取代吡唑和吡喃并[2,3-c]吡唑表现出显着的抗炎特性和 COX-2 抑制。一些类似物显示出独特的 COX-2 选择性,表明它们作为选择性抗炎 COX-2 抑制剂的潜力 (Faidallah & Rostom, 2017).
糖原磷酸化酶抑制剂:新型 5-(1-芳基-1H-吡唑-3-基)-1H-四唑表现出显着的体内降血糖活性。这些化合物显示出抑制糖原磷酸化酶的潜力,这支持它们在抗糖尿病治疗中的应用 (Kattimani 等人,2019).
黄嘌呤氧化还原酶抑制:发现 1H-吡唑的衍生物 Y-700 是黄嘌呤氧化还原酶的有效抑制剂,表明其在治疗高尿酸血症和相关疾病中的应用 (Fukunari 等人,2004).
镇痛和抗炎药:5-三氟甲基-4,5-二氢-1H-1-羧酰胺吡唑在动物模型中表现出显着的镇痛和抗炎特性,表明它们作为新型镇痛和抗炎药的潜力 (Sauzem 等人,2008).
作用机制
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects . They are often used as a core framework in a huge library of heterocyclic compounds that envelop promising agro-chemical, fluorescent, and biological potencies .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Pyrazole derivatives are known to affect a variety of biochemical pathways, depending on their specific structures and targets .
Pharmacokinetics
The pharmacokinetics of pyrazole derivatives can vary widely, depending on their specific structures .
Result of Action
Pyrazole derivatives are known to have a range of effects, depending on their specific structures and targets .
Action Environment
Like all chemicals, the action of pyrazole derivatives can be influenced by factors such as temperature, ph, and the presence of other chemicals .
未来方向
Pyrazole-based compounds, including 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide, have shown potential in various applications, from medicinal chemistry to the development of new drugs . Future research could focus on further exploring the diverse and valuable synthetic, biological, and photophysical properties of these compounds . For instance, one study demonstrated that a fluorinated pyrazole compound had excellent inhibition effect on barnyard grass in greenhouse experiment , suggesting potential applications in agriculture.
生化分析
Biochemical Properties
5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including oxidoreductases and transferases, which are crucial for metabolic processes. The nature of these interactions often involves the binding of 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide to the active sites of these enzymes, thereby modulating their activity. For instance, it can act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In various cell types, 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide has been observed to alter the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. Furthermore, 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide have been studied over various time frames. The stability of this compound is a critical factor, as it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide can have sustained effects on cellular function, although its activity may diminish as the compound degrades . These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At higher doses, 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide can exhibit toxic effects, including cellular damage and adverse physiological responses . These dosage-dependent effects are critical for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of various metabolites by modulating the activity of key metabolic enzymes. For example, it has been shown to affect the glycolytic pathway by interacting with enzymes such as hexokinase and pyruvate kinase . These interactions can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide within cells are influenced by its interactions with transport proteins and its chemical properties .
Subcellular Localization
The subcellular localization of 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide is a key factor in its biochemical activity. This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications and targeting signals. The localization of 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide within these compartments can influence its activity and function, as it interacts with specific biomolecules in these environments .
属性
IUPAC Name |
5-(pyrazol-1-ylmethyl)furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-12-9(14)8-3-2-7(15-8)6-13-5-1-4-11-13/h1-5H,6,10H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYLHKLNUXTQJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(O2)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101328084 | |
| Record name | 5-(pyrazol-1-ylmethyl)furan-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101328084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666561 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
457051-27-3 | |
| Record name | 5-(pyrazol-1-ylmethyl)furan-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101328084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2552513.png)
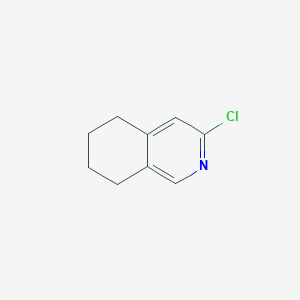
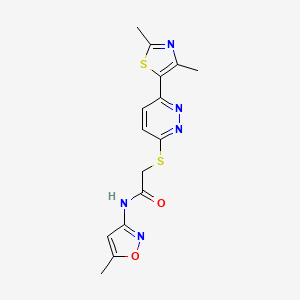
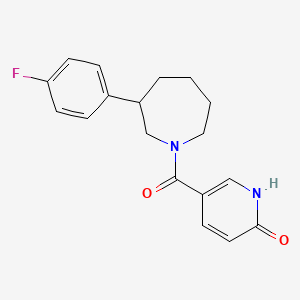
![dimethyl 7-(3,4-dimethoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate](/img/structure/B2552522.png)
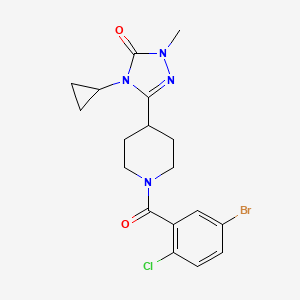
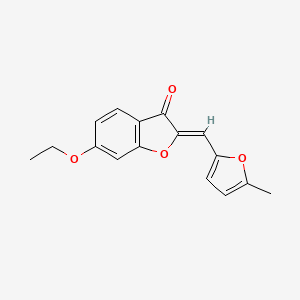
![(E)-N,N-dimethyl-N'-(2-methyl-4-oxo-5-(p-tolyl)thieno[2,3-d]pyrimidin-3(4H)-yl)formimidamide](/img/structure/B2552525.png)
![2-isobutyl-1-isopropyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2552526.png)
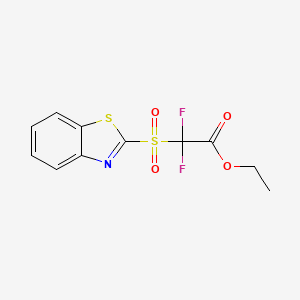

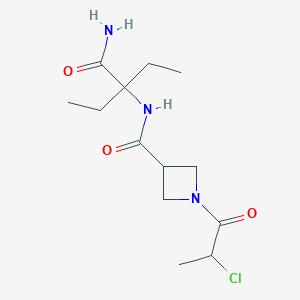
![N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2552535.png)